molecular formula C10H7F3N2O B113055 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole CAS No. 82360-94-9

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Cat. No. B113055
CAS RN: 82360-94-9
M. Wt: 228.17 g/mol
InChI Key: RSEUZDISEUUYML-UHFFFAOYSA-N
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Patent
US04322429

Procedure details

3-(Trifluoromethyl)benzoylacetonitrile (3.8 grams) and 125 ml. ethanol were placed in a 500 ml. flask. The solution was treated with sodium acetate (12 grams) and hydroxylamine.hydrochloride (9 grams in 125 ml. water) and then heated to reflux for two hours. After cooling to room temperature, the ethanol was removed and the residue extracted with ether. The ether extracts were then washed with water, brine, and dried with MgSO4. The solid residue obtained was recrystallized from an ethanol/water solution, m.p. 89°-90° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6]([CH2:8][C:9]#[N:10])=O.C([O-])(=O)C.[Na+].Cl.[NH2:22][OH:23]>C(O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:6]2[CH:8]=[C:9]([NH2:10])[O:23][N:22]=2)[CH:11]=[CH:12][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)CC#N)C=CC1)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether
WASH
Type
WASH
Details
The ether extracts were then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from an ethanol/water solution, m.p. 89°-90° C.

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)C1=NOC(=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.